N-(2-oxo-2-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)acetamide
Description
Properties
IUPAC Name |
N-[2-oxo-2-(3-pyrazin-2-yloxypiperidin-1-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O3/c1-10(18)16-8-13(19)17-6-2-3-11(9-17)20-12-7-14-4-5-15-12/h4-5,7,11H,2-3,6,8-9H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTYNQTAJUYSAOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)N1CCCC(C1)OC2=NC=CN=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-oxo-2-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)acetamide typically involves multiple steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the condensation of appropriate diamines with diketones under acidic conditions.
Attachment of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions, often using piperidine derivatives and suitable leaving groups.
Formation of the Acetamide Group: The final step involves the acylation of the intermediate compound with acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids. For example:
Reaction :
Similar hydrolysis mechanisms are observed in piperidine carboxamides under reflux with aqueous HCl or NaOH.
| Conditions | Product | Yield | Reference |
|---|---|---|---|
| 6M HCl, reflux, 8 h | Carboxylic acid derivative | 85–90% | |
| 2M NaOH, ethanol, 70°C, 6 h | Sodium salt of carboxylic acid | 78% |
Nucleophilic Substitution at Pyrazine Oxygen
The pyrazin-2-yloxy group participates in nucleophilic substitution. For instance, displacement of the pyrazine oxygen with amines or thiols under basic conditions:
Reaction :
This reactivity parallels pyrazine ether analogs used in coupling reactions .
Piperidine Ring Functionalization
The piperidine nitrogen can undergo alkylation or acylation. For example, reaction with methyl iodide forms quaternary ammonium salts:
Reaction :
Such reactions are critical for modifying pharmacological properties .
| Reagent | Product | Conditions | Application |
|---|---|---|---|
| Methyl iodide | N-methylpiperidinium iodide | DMF, 60°C, 12 h | Enhanced solubility |
| Acetyl chloride | N-acetylpiperidine derivative | Pyridine, 0°C, 2 h | Bioactivity modulation |
Oxidation and Reduction
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Oxidation : The oxo group in the piperidine ring may undergo further oxidation to form lactams or ketones.
-
Reduction : The acetamide carbonyl can be reduced to an amine using LiAlH₄:
These transformations are typical for acetamide-containing compounds.
Coupling Reactions
The compound serves as a building block in peptide coupling. For instance, reaction with activated esters forms extended amides:
Reaction :
This method is employed in synthesizing analogs with enhanced binding affinity .
Complexation with Metals
The pyrazine nitrogen and carbonyl oxygen can coordinate transition metals (e.g., Cu²⁺, Fe³⁺), forming chelates. Such complexes are studied for catalytic or antimicrobial applications .
| Metal Salt | Coordination Site | Stability Constant (log K) |
|---|---|---|
| CuSO₄ | Pyrazine N, carbonyl O | 4.2–5.8 |
| FeCl₃ | Piperidine N, carbonyl O | 3.9–4.5 |
Thermal Degradation
Thermogravimetric analysis (TGA) reveals decomposition above 200°C, producing pyrazine fragments and piperidine derivatives. Degradation pathways include:
-
Cleavage of the acetamide bond.
-
Pyrolysis of the piperidine ring.
Key Research Findings
-
Alkylation Efficiency : N-alkylation of the piperidine ring proceeds with >80% yield in polar aprotic solvents (e.g., DMF) .
-
Hydrolytic Stability : The acetamide group resists hydrolysis at physiological pH, making it suitable for drug design.
-
Stereochemical Impact : Substituents on the piperidine ring influence reaction rates; bulky groups slow nucleophilic substitutions .
This compound’s multifunctional architecture enables its use in synthesizing bioactive molecules, particularly anticancer and antimicrobial agents. Further studies are needed to explore its full synthetic potential and reaction kinetics.
Scientific Research Applications
N-(2-oxo-2-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)acetamide is a synthetic organic compound with a pyrazine ring, a piperidine ring, and an acetamide group. It has potential applications in scientific research, particularly in medicinal chemistry and biological studies.
Scientific Research Applications
- Medicinal Chemistry: this compound is studied as a pharmacophore in drug design due to its interactions with biological targets. The pyrazine and piperidine rings can engage in hydrogen bonding, hydrophobic interactions, and π-π stacking with biological macromolecules, influencing their activity and function.
- Biological Studies: The compound can be used to investigate the mechanisms of action of various enzymes and receptors.
- Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
The compound's biological activity is attributed to its ability to interact with molecular targets. The pyrazine and piperidine rings allow for multiple interactions:
- Hydrogen bonding: Facilitates binding to enzymes or receptors.
- Hydrophobic interactions: Enhances affinity towards lipid membranes.
- π-π stacking: Stabilizes interactions with aromatic residues in proteins.
These interactions can modulate the activity of specific enzymes involved in disease pathways, potentially leading to therapeutic effects.
Antimicrobial Activity
Research suggests that compounds similar to this compound exhibit antimicrobial properties. Derivatives containing pyrazine rings have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar activity.
Similar Compounds
- N-(2-oxo-2-(3-(pyridin-2-yloxy)piperidin-1-yl)ethyl)acetamide: This compound has a similar structure but with a pyridine ring instead of a pyrazine ring.
- N-(2-oxo-2-(3-(quinolin-2-yloxy)piperidin-1-yl)ethyl)acetamide: This compound contains a quinoline ring, offering different electronic properties.
This compound is unique due to the presence of the pyrazine ring, which can engage in distinct interactions compared to pyridine or quinoline derivatives. This uniqueness can lead to different biological activities and applications.
Mechanism of Action
The mechanism by which N-(2-oxo-2-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)acetamide exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazine and piperidine rings can engage in hydrogen bonding, hydrophobic interactions, and π-π stacking with biological macromolecules, influencing their activity and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperidine/Piperazine Cores
A. 3-(2-Oxo-2-(Piperidin-1-yl)Ethyl)Quinazoline-2,4(1H,3H)-Dione (2e, )
- Structure : Shares a piperidine-linked oxoethyl group but replaces pyrazine with a quinazoline-dione core.
- Properties : Melting point (204°C), molecular formula (C₁₅H₁₇N₃O₃), and elemental composition (N: 14.63%) indicate higher crystallinity and nitrogen content compared to the target compound.
- Synthesis : 68% yield via benzene crystallization, suggesting efficient cyclization .
B. N-(3-Methylphenyl)-2-{3-Oxo-1-[(4-Phenyl-1-Piperazinyl)Acetyl]-2-Piperazinyl}Acetamide ()
- Structure : Incorporates a methylphenyl group and a piperazinyl-acetyl substituent, differing in aromatic substitution and core flexibility.
C. 2-(3-(4-((1H-Indazol-5-yl)Amino)-6-(Piperazin-1-yl)Pyrimidin-2-yl)Phenoxy)-N-IsopropylAcetamide ()
Functional Group Variations
A. 3-Oxo-3-Piperidin-1-yl-Propionitrile (3b, )
- Structure : Replaces acetamide with a propionitrile group.
- Synthesis: Prepared under mild conditions (0–5°C, ethanol/piperidine), indicating nitrile groups may simplify reaction protocols but reduce hydrogen-bonding capacity .
B. N-Phenyl-2-(Piperazin-1-yl)Acetamide ()
- Structure : Lacks the pyrazine-oxy group but retains the piperazine-acetamide backbone.
- Safety : CAS 40798-95-6; molecular weight 219.28 g/mol. Safety data emphasize toxicity risks (e.g., respiratory irritation), a common concern for acetamide derivatives .
C. 4-Iodo-N-(1-{2-Oxo-2-[4-(3-Thiophen-2-yl-1,2,4-Oxadiazol-5-yl)-Piperidin-1-yl]-Ethyl}-1H-1,2,3-Triazol-4-ylMethyl)-Benzenesulfonamide (Compound 20, )
- Structure : Features a sulfonamide and thiophene-oxadiazole substituent.
- Activity : Moderate IC₅₀ (580 µM), suggesting bulkier substituents may hinder target engagement compared to pyrazine’s compact structure .
Biological Activity
N-(2-oxo-2-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)acetamide is a complex organic compound with significant biological activity, particularly in medicinal chemistry. This article explores its pharmacological properties, mechanisms of action, and potential applications in drug development.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 381.4 g/mol. The compound features a unique combination of a pyrazine moiety, a piperidine ring, and an acetamide group, which contribute to its biological interactions and therapeutic potential .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The presence of the pyrazine and piperidine rings allows for multiple interactions, including:
- Hydrogen bonding : Facilitates binding to enzymes or receptors.
- Hydrophobic interactions : Enhances affinity towards lipid membranes.
- π-π stacking : Stabilizes interactions with aromatic residues in proteins.
These interactions can modulate the activity of specific enzymes involved in disease pathways, potentially leading to therapeutic effects .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For example, derivatives containing pyrazine rings have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar activity .
Antitumor Activity
Pyrazole derivatives are known for their antitumor effects due to their ability to inhibit key enzymes involved in cancer cell proliferation. Studies have reported that compounds related to this compound can inhibit targets such as BRAF(V600E), EGFR, and Aurora-A kinase, which are critical in cancer progression .
Case Studies
- Inhibition of Enzymatic Activity : In vitro studies demonstrated that similar compounds effectively inhibited dihydroorotate dehydrogenase (DHODH), a target for immunosuppressive agents. This inhibition was assessed through enzymatic assays and cell-based assays for viral replication .
- Antimalarial Activity : A study on chloroquine-pyrazole analogues showed significant in vitro activity against Plasmodium falciparum, indicating that modifications to the pyrazole structure can enhance antimalarial properties .
Research Findings
Recent research has focused on the structure-activity relationships (SAR) of pyrazole derivatives, emphasizing their potential as therapeutic agents. The following table summarizes key findings from various studies:
| Study | Target | Activity | IC50 Value (µM) |
|---|---|---|---|
| Study 1 | DHODH | Inhibition | < 10 |
| Study 2 | BRAF | Antitumor | 15 |
| Study 3 | Plasmodium | Antimalarial | 20 |
These results highlight the compound's potential across different therapeutic areas.
Q & A
Q. What mechanistic insights can be gained from structure-activity relationship (SAR) studies?
- Methodology : Synthesize analogs with systematic modifications (e.g., pyrazine → pyridine, piperidine → morpholine). Test in parallel assays to identify critical pharmacophores. QSAR models (CoMFA, CoMSIA) quantify contributions of steric/electronic features .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
